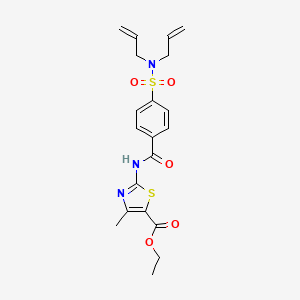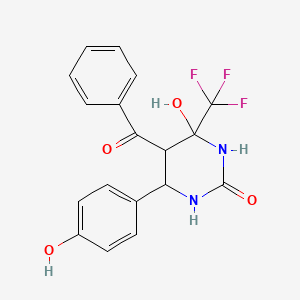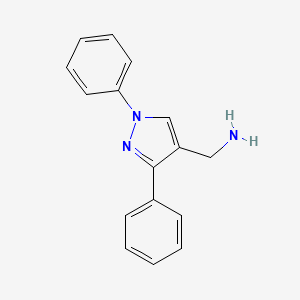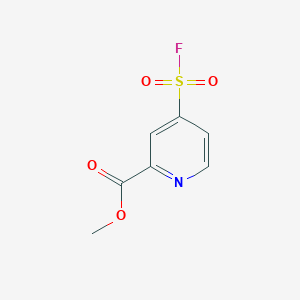
(5-Phenoxypyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Phenoxypyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1955531-07-3 . It has a molecular weight of 273.16 and its IUPAC Name is this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O.2ClH/c13-8-10-6-7-12 (9-14-10)15-11-4-2-1-3-5-11;;/h1-7,9H,8,13H2;2*1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Biased Agonism and Antidepressant-like Activity
- A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to (5-Phenoxypyridin-2-yl)methanamine dihydrochloride, as biased agonists of serotonin 5-HT1A receptors. They discovered a high affinity for the 5-HT1A receptor and significant antidepressant-like activity in rat models, suggesting potential for antidepressant drug development (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity
- Rao et al. (2013) synthesized a derivative of (5-Phenoxypyridin-2-yl)methanamine and evaluated its antibacterial and antifungal properties. The compound displayed acceptable results in these applications, indicating its potential in antimicrobial research (Rao et al., 2013).
Photocytotoxicity in Cancer Treatment
- Basu et al. (2015) investigated iron(III) complexes of pyridoxal Schiff bases, including those related to this compound, for their uptake in cancer cells and photocytotoxicity. The study found that these complexes exhibited remarkable photocytotoxicity in various cancer cells, suggesting a role in targeted cancer therapy (Basu et al., 2015).
Bone Formation Enhancement
- Pelletier et al. (2009) discovered a compound related to (5-Phenoxypyridin-2-yl)methanamine that acts as an agonist for the Wnt beta-catenin cellular messaging system. This compound demonstrated a dose-dependent increase in trabecular bone formation in animal models, suggesting its use in treating bone disorders (Pelletier et al., 2009).
Herbicidal Applications
- Fujikawa et al. (1970) studied various phenoxypyridines, including structures akin to (5-Phenoxypyridin-2-yl)methanamine, for their herbicidal activities. The study indicated that certain phenoxypyridines, particularly those with 2-phenoxypyridine structures, showed promising herbicidal potential (Fujikawa et al., 1970).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(5-phenoxypyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11;;/h1-7,9H,8,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKUERONNAIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)


![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)
